Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 g/mol . This compound is characterized by its unique spiro structure, which includes a trioxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable diol under acidic conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to form the spiro ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share a similar spiro ring system but differ in the number of oxygen atoms and ring size.
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: These compounds have a spiro structure with nitrogen atoms, offering different chemical properties and biological activities.
Uniqueness
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro ring system, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which includes three oxygen atoms in a trioxaspiro configuration. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Structural Characteristics
The molecular formula of this compound contributes to its reactivity and interactions with biological systems. Its spirocyclic structure allows for distinctive spatial properties that influence its biological activity. The presence of the carboxylate functional group enhances its chemical reactivity, making it a candidate for various biological interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the efficient production of this compound while maintaining control over stereochemistry and functionalization. The potential derivatives of this compound may exhibit modified properties or enhanced biological activity, which is crucial for developing new therapeutic agents.
Interaction Studies
Understanding the biological implications of this compound requires interaction studies that investigate its binding affinity to various biological targets such as proteins or nucleic acids. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study these interactions quantitatively.
Potential Applications
- Medicinal Chemistry : The unique structure of this compound suggests potential anti-inflammatory and analgesic properties. Its structural similarity to other potent compounds indicates that it may exhibit significant biological activity in preclinical studies.
- Agrochemicals : Given its potential bioactivity against pests or diseases, derivatives of this compound may find applications as agrochemicals or pesticides.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-ethyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate | Similar trioxaspiro structure | Contains an ethyl group instead of an ethoxy group |
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate | Dioxaspiro framework | Lacks one oxygen atom compared to trioxaspiro |
1,3-Dioxolane derivatives | Cyclic ether structure | Different ring size and fewer oxygen atoms |
This compound stands out due to its unique combination of three oxygen atoms in a spiro configuration and an ethoxy group that enhances solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-2-13-8(10)7-9(14-7)5-11-3-4-12-6-9/h7H,2-6H2,1H3 |
InChI Key |
HXRCEDZMCSXKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)COCCOC2 |
Origin of Product |
United States |
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